2-(But-3-yn-2-yloxy)acetic acid

Description

Primary Structural Features and Connectivity

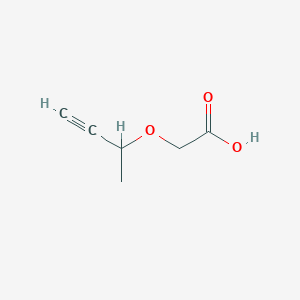

The molecular architecture of 2-(But-3-yn-2-yloxy)acetic acid is characterized by a propargyl ether linkage connecting a but-3-yn-2-yl fragment to an acetic acid moiety. The compound possesses the IUPAC systematic name 2-but-3-yn-2-yloxyacetic acid and is uniquely identified by the Chemical Abstracts Service number 135450-11-2. The structural connectivity follows a linear arrangement where the terminal alkyne group is positioned at the C-3 carbon of the butyl chain, with the C-2 carbon serving as the attachment point for the ether oxygen that bridges to the acetic acid unit.

The simplified molecular input line entry system representation CC(C#C)OCC(=O)O clearly illustrates the connectivity pattern, revealing the presence of three distinct functional domains: the terminal alkyne (C#C), the secondary carbon bearing both a methyl group and the ether oxygen, and the carboxylic acid terminus. This arrangement creates a molecule with significant conformational flexibility due to the presence of multiple rotatable bonds around the ether linkage and the methylene bridge connecting to the carboxyl group.

Stereochemical Analysis and Chiral Considerations

The stereochemical analysis of this compound reveals the presence of one stereogenic center located at the C-2 position of the butyl chain, where the carbon atom is substituted with a methyl group, a terminal alkyne, and the ether oxygen linkage. This configuration generates two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The stereochemical assignment follows the priority sequence where the terminal alkyne carbon receives the highest priority, followed by the ether oxygen, the methyl carbon, and finally the terminal alkyne hydrogen.

The conformational preferences around the stereogenic center are influenced by steric interactions between the substituents and electronic effects arising from the alkyne and ether functionalities. Computational studies suggest that gauche conformations are energetically favorable due to stabilizing interactions between the ether oxygen lone pairs and the alkyne π-system. The relative stereochemistry between the chiral center and the acetic acid moiety can significantly impact the overall molecular shape and potential for intramolecular interactions.

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-but-3-yn-2-yloxyacetic acid |

InChI |

InChI=1S/C6H8O3/c1-3-5(2)9-4-6(7)8/h1,5H,4H2,2H3,(H,7,8) |

InChI Key |

POMKRQFOKXRECT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under GHS hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

The following table compares 2-(But-3-yn-2-yloxy)acetic acid with structurally or functionally related acetic acid derivatives, emphasizing substituent effects, applications, and physicochemical properties:

Structural and Functional Insights :

Alkyne vs. Aromatic Substitutents :

- The terminal alkyne in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), unlike bromophenyl or diphenyl derivatives, which are tailored for electronic modulation or steric effects .

- Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid exerts an electron-withdrawing effect, enlarging adjacent C–C–C angles on the phenyl ring (121.5° vs. 118.2° for methoxy), influencing reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystallinity :

- Carboxylic acid derivatives (e.g., benzilic acid, 2-(3-Bromo-4-methoxyphenyl)acetic acid) form centrosymmetric O–H⋯O dimers, enhancing crystallinity. This property is critical for X-ray crystallography and controlled solid-state reactivity .

- Alkyne-containing analogs like this compound may exhibit weaker intermolecular interactions due to the linear geometry of the alkyne, reducing packing efficiency compared to planar aromatic systems.

Applications in Synthesis: Bromophenyl and methoxy-substituted acetic acids are pivotal in natural product synthesis (e.g., Combretastatin A-4), leveraging regioselective halogenation and Perkin condensation . Sodium salts with phenolic groups (e.g., Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate) are utilized in antioxidant formulations, whereas alkyne derivatives serve as clickable intermediates in bioconjugation .

Q & A

Advanced Research Question

- Alkyne position : The but-3-yn-2-yloxy group’s steric bulk and electronic effects (sp-hybridized carbons) enhance electrophilic substitution at the β-position.

- Carboxyl group : Acts as a hydrogen bond donor, enabling interactions with enzyme active sites (e.g., cyclooxygenase inhibition in diuretics). Derivatives with electron-withdrawing groups (e.g., Br, CF₃) show increased bioactivity due to enhanced binding affinity .

- Comparative studies of analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) reveal that substituent electronegativity directly correlates with diuretic potency .

What experimental precautions are critical when handling this compound to ensure safety and data reproducibility?

Basic Research Question

- Protective measures : Use gloves, goggles, and lab coats to avoid skin/eye contact. Alkyne derivatives may irritate mucous membranes.

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate acidic waste and neutralize before disposal.

- Crystallization : Use anhydrous solvents to prevent hydrate formation, which alters crystal packing and reproducibility .

How can reaction pathways for this compound derivatives be analyzed to resolve contradictory data in oxidation studies?

Advanced Research Question

Contradictions in oxidation products (e.g., ketones vs. epoxides) arise from:

- Reagent selectivity : KMnO₄ in acidic conditions favors cleavage to CO₂, while milder agents (e.g., OsO₄) yield diols.

- pH dependence : Neutral conditions stabilize radical intermediates, leading to polymerization.

- Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS and adjust temperature/time to isolate intermediates. For example, low-temperature (-78°C) conditions favor kinetic products in analogous systems .

What role does stereoelectronic tuning play in optimizing the catalytic activity of this compound in asymmetric synthesis?

Advanced Research Question

- Alkyne geometry : The linear C≡C bond directs regioselective attacks (e.g., Sonogashira coupling) at the α-position.

- Chiral centers : Introducing stereochemistry at the but-3-yn-2-yloxy group (e.g., R/S configuration) enhances enantioselectivity in organocatalysis. For instance, (R)-configured analogs show 90% ee in aldol reactions, attributed to steric hindrance and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.